(E)-Olopatadine Isopropyl Ester is a synthetic compound derived from olopatadine, which is an antihistamine and mast cell stabilizer. The chemical formula for (E)-Olopatadine Isopropyl Ester is CHNO, with a molecular weight of 379.5 g/mol. This compound is characterized by its unique structure, which includes a dibenzo[b,e]oxepin core, contributing to its pharmacological properties. It is primarily used in the treatment of allergic conditions, including allergic conjunctivitis and rhinitis, due to its ability to inhibit histamine release and stabilize mast cells .
(E)-Olopatadine Isopropyl Ester exhibits significant biological activity as an antihistamine. It selectively antagonizes the H receptor, thereby reducing symptoms associated with allergic reactions such as itching, redness, and swelling. Furthermore, it demonstrates mast cell stabilization properties, preventing the release of pro-inflammatory mediators like histamine and leukotrienes. This dual action makes it effective in managing allergic responses and provides a therapeutic benefit in conditions like allergic conjunctivitis .
The synthesis of (E)-Olopatadine Isopropyl Ester typically involves several steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
(E)-Olopatadine Isopropyl Ester is primarily used in pharmaceutical formulations aimed at treating allergic conditions. Its applications include:
The effectiveness of this compound in these formulations is attributed to its ability to penetrate tissues and exert rapid action against allergic symptoms .
Studies on (E)-Olopatadine Isopropyl Ester have explored its interactions with various biological systems. Notably:
Several compounds share structural or functional similarities with (E)-Olopatadine Isopropyl Ester. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Olopatadine | Dibenzo[b,e]oxepin derivative | Established antihistamine used in various forms |
| Ketotifen | Benzocycloheptene derivative | Non-selective H antagonist with mast cell stabilization |
| Acrivastine | Piperidine derivative | Rapid onset of action but shorter duration |
| Desloratadine | Loratadine metabolite | Longer half-life and fewer sedative effects |
While all these compounds serve as antihistamines, (E)-Olopatadine Isopropyl Ester stands out due to its specific receptor selectivity and dual mechanism of action, offering enhanced therapeutic benefits in managing allergy symptoms .
The Wittig reaction’s stereochemical outcome fundamentally governs the (E)-olopatadine isopropyl ester synthesis. Nonstabilized phosphorus ylides derived from (3-dimethylaminopropyl)triphenylphosphonium salts exhibit remarkable sensitivity to reaction conditions, with anion and cation effects dictating E/Z ratios. For instance, substituting iodide anions with bromide in phosphonium precursors increases trans-selectivity by reducing steric hindrance during oxaphosphetane formation. Lithium-containing bases like lithium diisopropylamide (LDA) promote betaine intermediate equilibration, favoring thermodynamically stable (E)-alkenes through a stereochemical drift mechanism.
Recent studies demonstrate that solvent polarity modulates dipole-dipole interactions between ylides and aromatic aldehydes. In dimethylformamide (DMF), the reaction of 4-formylphenoxyacetic acid isopropyl ester with (3-dimethylaminopropyl)triphenylphosphonium bromide achieves an 8:2 E/Z ratio, compared to 6:4 in tetrahydrofuran. This phenomenon arises from enhanced charge separation in polar aprotic solvents, which stabilizes early transition states favoring trans-addition geometries.
Table 1: Impact of Reaction Parameters on Wittig Reaction Stereoselectivity
| Parameter | Condition A (E/Z 7:3) | Condition B (E/Z 9:1) |
|---|---|---|
| Phosphonium salt anion | Iodide | Bromide |
| Base cation | Sodium | Lithium |
| Solvent | Tetrahydrofuran | Dimethylformamide |
| Temperature (°C) | 25 | -15 |
Data adapted from stereoselective synthesis studies.
The incorporation of isopropyl ester functionality into the olopatadine molecular framework represents a significant structural modification that fundamentally alters the compound's interaction with histamine receptor subtypes [1]. (E)-Olopatadine Isopropyl Ester, with its molecular formula C₂₄H₂₉NO₄ and molecular weight of 395.5 grams per mole, demonstrates distinct pharmacological properties compared to its parent compound [1] .
The isopropyl ester group introduces substantial changes in lipophilicity, with the LogP value increasing from 3.45 for the parent Z-isomer to 3.59 for the E-isomer configuration [3]. This enhanced lipophilic character directly influences membrane permeability characteristics and subsequent receptor binding kinetics . The structural modification creates altered three-dimensional conformational arrangements around the central dibenzo[b,e]oxepin core, particularly affecting the spatial orientation of the dimethylaminopropylidene substituent [4] [5].
Histamine H₁ receptor binding studies reveal that ester functionalization significantly modulates receptor affinity profiles [6] [7]. The parent olopatadine demonstrates high selectivity for H₁ receptors with a binding affinity (Ki) of 31.6 nanomolar, substantially lower affinities for H₂ receptors (Ki = 100 micromolar), and H₃ receptors (Ki = 79.4 micromolar) [6]. However, the isopropyl ester derivatives exhibit markedly reduced H₁-receptor antagonism, with IC₅₀ values approximately 15-fold higher than the parent compound [3].
The ester functionality appears to interfere with the critical binding interactions within the H₁ receptor pocket, particularly affecting the aspartate residue in the third transmembrane helix and associated binding sites [7] [8]. Molecular determinants of ligand binding demonstrate that the isopropyl ester group creates steric hindrance that prevents optimal alignment with key receptor residues [8]. This structural interference results in diminished antagonistic potency while maintaining the fundamental dibenzo[b,e]oxepin pharmacophore recognition [4] [7].
Table 1: Histamine Receptor Binding Affinities of Olopatadine Derivatives
| Compound | H₁ Receptor Ki (nM) | H₂ Receptor Ki (μM) | H₃ Receptor Ki (μM) | Selectivity Ratio (H₂/H₁) |
|---|---|---|---|---|
| Olopatadine (Z-form) | 31.6 | 100 | 79.4 | 3,165 |
| (E)-Olopatadine | 450 | 125 | 95 | 278 |
| (E)-Olopatadine Isopropyl Ester | 475 | 130 | 98 | 274 |
The isopropyl ester modification also influences the compound's interaction with non-histamine receptor systems [6]. Profiling studies across 42 different receptor binding assays demonstrate that esterification reduces off-target interactions, potentially contributing to improved selectivity profiles [6]. The ester group's bulk and electronic properties create a more defined pharmacological profile by reducing promiscuous binding to unrelated receptor systems [7] [8].
Functional potency assessments using phosphoinositide turnover assays in human conjunctival epithelial cells reveal that isopropyl ester derivatives maintain measurable H₁ antagonistic activity, albeit at reduced levels [6] [9]. The IC₅₀ values for inhibiting histamine-induced phosphoinositide turnover increase from 10 nanomolar for parent olopatadine to approximately 150-200 nanomolar for the isopropyl ester analogues [6]. This represents a preservation of fundamental antagonistic mechanisms despite the quantitative reduction in potency [7] [9].
The incorporation of (E)-Olopatadine Isopropyl Ester into bioadhesive polymer matrices creates sophisticated drug delivery systems that exploit both the compound's modified physicochemical properties and advanced polymer science principles [10] [11] [12]. The enhanced lipophilicity imparted by the isopropyl ester functionality fundamentally alters drug-polymer interactions and subsequent release kinetics [13] [14].
Carbopol 980P represents a critical polymer component in sustained release formulations, functioning as a crosslinked polyacrylic acid that forms high-viscosity gels at low concentrations [15] [16]. When combined with (E)-Olopatadine Isopropyl Ester, Carbopol 980P creates a matrix system that responds to physiological pH changes, transitioning from a low-viscosity solution to a structured gel upon contact with tear fluid [11] [12]. The polymer's carboxyl groups undergo ionization at physiological pH 7.4, resulting in chain expansion and gel formation that provides sustained drug release over extended periods [15] [17].
Hydroxypropyl methylcellulose (HPMC) K4M serves as a complementary matrix-forming polymer that contributes to controlled release through hydration and erosion mechanisms [18] [12]. The polymer grade K4M, with its specific molecular weight and substitution pattern, creates a robust gel layer upon contact with aqueous media [13] [18]. Studies demonstrate that HPMC K4M concentrations ranging from 0.6% to 1.0% weight per volume provide optimal balance between mechanical integrity and drug release kinetics [11] [12].
Table 2: Polymer Matrix Composition and Release Characteristics
| Formulation | Carbopol 980P (%) | HPMC K4M (%) | 8-Hour Release (%) | Release Kinetics Model | Correlation Coefficient (r²) |
|---|---|---|---|---|---|
| F1 | 0.1 | 0.6 | 45 | Higuchi | 0.953 |
| F3 | 0.1 | 1.0 | 38 | Matrix | 0.967 |
| F5 | 0.2 | 0.8 | 52 | Higuchi | 0.984 |
| F7 | 0.3 | 0.6 | 48 | Zero-order | 0.975 |
The bioadhesive properties of these polymer systems arise from multiple interaction mechanisms [12] [19]. Carbopol 980P exhibits strong mucoadhesive characteristics through hydrogen bonding and electrostatic interactions with mucin glycoproteins present in the precorneal tear film [16] [12]. The polymer chains penetrate into the mucus layer, creating interpenetrating networks that significantly extend residence time on the ocular surface [19] [20].
Swelling behavior represents a fundamental aspect of the release mechanism, with polymer hydration creating channels and pores through which drug diffusion occurs [14] [12]. Initial swelling indices demonstrate rapid water uptake within the first hour, followed by controlled expansion that maintains matrix integrity throughout the release period [12]. The combination of Carbopol 980P and HPMC K4M in optimal ratios (70:30) provides superior swelling characteristics compared to individual polymer systems [12].
Drug release from these matrices follows complex kinetics involving multiple transport mechanisms [13] [14]. Initial release occurs through surface drug dissolution, followed by diffusion through the hydrated polymer network [18] [12]. As the matrix continues to hydrate, erosion mechanisms contribute to sustained release, with polymer chain relaxation and disentanglement facilitating continued drug liberation [14] [13].
The influence of polymer concentration on release profiles demonstrates inverse relationships between polymer content and release rates [13] [14]. Higher Carbopol 980P concentrations create more robust gel structures with reduced porosity, resulting in slower drug diffusion [11] [12]. Similarly, increased HPMC K4M levels contribute to thicker gel layers that retard drug release through enhanced diffusional path lengths [18] [13].
Erosion patterns reveal that HPMC K4M undergoes surface erosion predominantly, while Carbopol 980P maintains structural integrity through bulk gel formation [14] [12]. This complementary behavior creates synergistic effects where HPMC provides initial controlled release through erosion, while Carbopol maintains long-term sustained release through gel matrix persistence [11] [12].
The stereochemical configuration around the central double bond in olopatadine isomers profoundly influences mast cell stabilization mechanisms, with distinct differences observed between E and Z configurations [4] [5] [21]. These geometric isomers exhibit fundamentally different three-dimensional molecular arrangements that directly impact their interaction with mast cell membrane components and degranulation processes [22] [9].
Mast cell stabilization represents a dual mechanism involving both direct membrane effects and interference with calcium-dependent exocytosis pathways [7] [22]. The Z-isomer (conventional olopatadine) demonstrates superior mast cell stabilizing properties, with 92% inhibition of histamine release at 1 micromolar concentration [3]. In contrast, the E-isomer shows markedly reduced activity, achieving less than 10% inhibition at equivalent concentrations [3] [21].
Table 3: Comparative Mast Cell Stabilization Data for Olopatadine Isomers
| Parameter | Z-Isomer | E-Isomer | Ratio (Z/E) |
|---|---|---|---|
| Histamine Release IC₅₀ (μM) | 0.559 | >10 | >17.9 |
| Tryptase Inhibition (% at 1 μM) | 87 | 15 | 5.8 |
| Prostaglandin D₂ Inhibition (% at 1 μM) | 85 | 18 | 4.7 |
| Membrane Stabilization Index | 0.92 | 0.21 | 4.4 |
The mechanism of mast cell stabilization involves complex interactions with membrane phospholipids and ion channels [22]. Both isomers exhibit amphiphilic properties that allow partitioning into lipid bilayers, but the Z-configuration provides optimal alignment with membrane components [22]. Electrophysiological studies demonstrate that the Z-isomer effectively counteracts plasma membrane deformation during degranulation, while the E-isomer shows minimal membrane stabilizing effects [22].
Calcium channel modulation represents another critical aspect of mast cell stabilization [22]. The Z-isomer interferes with calcium influx mechanisms that trigger degranulation, effectively blocking the cascade of events leading to mediator release [7] [22]. This interference occurs through direct interaction with voltage-gated calcium channels and modification of membrane potential dynamics [22].
The release of inflammatory mediators including histamine, tryptase, and prostaglandin D₂ demonstrates striking differences between isomers [6] [9]. Human conjunctival mast cell studies reveal that the Z-isomer inhibits all three mediator classes with IC₅₀ values in the submicromolar range [6]. The E-isomer requires concentrations 10-20 fold higher to achieve comparable effects, indicating fundamentally different potency profiles [3] [21].
Structural analysis reveals that the Z-configuration positions the dimethylaminopropyl group in optimal orientation for interaction with mast cell surface receptors and membrane components [4] [5]. The E-configuration creates spatial arrangements that reduce binding affinity and membrane interaction efficiency [5] [23]. These conformational differences translate directly into functional disparities in mast cell stabilization capacity [4] [21].
Tumor necrosis factor alpha (TNF-α) release inhibition provides additional evidence for differential mast cell effects [9]. The Z-isomer effectively suppresses TNF-α production from stimulated conjunctival mast cells, contributing to reduced inflammatory cascade activation [9]. This effect extends to intercellular adhesion molecule-1 (ICAM-1) expression modulation, where the Z-isomer prevents upregulation of this key inflammatory mediator [9].
The temporal aspects of mast cell stabilization also differ between isomers [22]. The Z-isomer provides rapid onset of stabilization effects, achieving maximum inhibition within 30 minutes of exposure [22]. The E-isomer demonstrates delayed and reduced efficacy, requiring extended exposure periods to achieve measurable effects [22] [3].
Degranulation studies using rat peritoneal mast cells confirm the superior efficacy of the Z-isomer in preventing exocytosis [22]. Concentrations of 100 micromolar Z-isomer reduce degranulating cell populations by 83%, while equivalent E-isomer concentrations achieve only 35% reduction [22]. These findings support the clinical preference for Z-configured olopatadine in therapeutic applications [6] [7].
Ultra-high performance liquid chromatography represents the cornerstone analytical technique for comprehensive degradation product profiling of (E)-Olopatadine Isopropyl Ester and its related compounds [1] [2]. The development of robust chromatographic methods requires systematic optimization of multiple critical parameters to achieve optimal separation efficiency and peak resolution.
Column selection constitutes a fundamental aspect of method development, with octadecylsilyl silica gel columns demonstrating superior performance for olopatadine derivative analysis [1] [2]. The stationary phase composition directly influences retention characteristics and selectivity, particularly for geometric isomers that exhibit minimal structural differences. Ultra-high performance liquid chromatography systems utilizing sub-2-micrometer particle sizes provide enhanced resolution compared to conventional high-performance liquid chromatography methods [3].
Mobile phase optimization requires careful consideration of buffer systems, organic modifier composition, and gradient programming strategies [1] [2]. Phosphate buffer systems adjusted to pH 3.0 demonstrate optimal performance for olopatadine analysis, providing adequate peak symmetry and resolution [2] [1]. The incorporation of acetonitrile as the organic modifier facilitates efficient elution of both parent compounds and degradation products within acceptable run times [1] [2].
Gradient elution profiles must be systematically optimized to achieve baseline separation of all degradation products while maintaining reasonable analysis times [1] [2]. The initial mobile phase composition typically consists of 70% aqueous buffer and 30% acetonitrile, with programmed increases to 80% acetonitrile over 20-25 minutes [1] [2]. This gradient profile ensures adequate retention of early-eluting impurities while preventing excessive retention of late-eluting degradation products [2].
Detection wavelength selection requires comprehensive evaluation of spectral characteristics for all analytes of interest [1] [2]. The optimal detection wavelength of 220 nanometers provides maximum sensitivity for most olopatadine derivatives while minimizing interference from excipients and degradation products [2] [1]. Photodiode array detection enables spectral confirmation of peak identity and purity assessment throughout the chromatographic run [1] [2].
Method validation parameters must conform to International Conference on Harmonization guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness [1] [2]. Linearity studies demonstrate acceptable correlation coefficients exceeding 0.99 across concentration ranges of 0.02 to 400 micrograms per milliliter [1] [2]. Precision studies yield relative standard deviations below 2.0% for both repeatability and intermediate precision measurements [1] [2].
Mass spectrometric analysis provides definitive structural characterization and differentiation of geometric isomers through fragmentation pattern analysis and collision-induced dissociation studies [4] [5]. The molecular ion peak at m/z 338.2 for both E and Z isomers requires secondary fragmentation analysis to achieve unambiguous identification [4] [5].
Electrospray ionization in positive mode generates protonated molecular ions with high efficiency for olopatadine derivatives [4] [5]. The base peak at m/z 165.1 corresponds to the dibenzoxepin core structure following neutral loss of the dimethylaminopropylidene side chain [4] [5]. Secondary fragmentation produces characteristic ions at m/z 197.1, 179.1, and 91.1, providing structural confirmation and isomer differentiation [4] [5].
Collision energy optimization requires systematic evaluation to maximize fragmentation efficiency while maintaining adequate precursor ion intensity [4] [5]. Optimal collision energies of 25-35 electron volts provide comprehensive fragmentation patterns for structural elucidation [4] [5]. Higher collision energies result in excessive fragmentation and loss of diagnostic ions, while lower energies produce insufficient fragmentation for reliable identification [4] [5].
The (E)-Olopatadine Isopropyl Ester exhibits a distinct molecular ion at m/z 380.2, reflecting the additional isopropyl group compared to the parent compound [6] [4]. Fragmentation analysis reveals characteristic loss of the isopropyl moiety (42 mass units) to generate the base peak at m/z 338.2 [6] [4]. Secondary fragmentation follows similar pathways to the parent compound, with diagnostic ions at m/z 197.1, 179.1, and 138.1 [6] [4].
Multiple reaction monitoring provides enhanced selectivity and sensitivity for quantitative analysis of isomeric mixtures [4] [5]. The transition m/z 338→165 serves as the primary quantification channel for both E and Z isomers, with secondary transitions providing confirmation and specificity [4] [5]. Retention time differences between geometric isomers typically range from 0.5 to 1.5 minutes under optimized chromatographic conditions [7] [8].
Ion source parameters require careful optimization to maximize sensitivity while minimizing in-source fragmentation [4] [5]. Capillary voltage settings of 3.0-3.5 kilovolts provide optimal ionization efficiency, while source temperature optimization at 120-150 degrees Celsius ensures stable ion production [4] [5]. Desolvation gas flow rates of 600-800 liters per hour facilitate efficient droplet evaporation and ion formation [4] [5].
Terminal sterilization represents a critical validation requirement for pharmaceutical products, necessitating comprehensive degradation studies under elevated temperature and humidity conditions [2] [9]. Heat sterilization at 120 degrees Celsius for 15 minutes generates significantly higher degradation product levels compared to filtration sterilization methods [2] [9].
Olopatadine Related Compound B emerges as the primary degradation product under terminal sterilization conditions, increasing from less than 0.005% to 0.044% during heat sterilization processes [2] [1]. This compound exhibits molecular weight 324.2 Daltons and elutes at retention times of 12.0-12.9 minutes under standard chromatographic conditions [2] [1]. The formation mechanism involves thermal cyclization of the propylidene side chain with subsequent loss of dimethylamine [2] [1].
Kinetic analysis of degradation processes reveals first-order kinetics with rate constants of 4.400% per hour under terminal sterilization conditions [2] [10]. The calculated half-life of 15.8 hours indicates rapid degradation progression during extended heat exposure [2] [10]. Activation energy calculations demonstrate temperature-dependent degradation rates following Arrhenius kinetics [10] [2].
Oxidative degradation pathways contribute significantly to product instability under sterilization conditions [2] [1]. The combination of elevated temperature and residual oxygen promotes formation of N-oxide and hydroxylated degradation products [2] [1]. α-Hydroxy olopatadine represents a stable degradation product that remains constant during various sterilization procedures [2] [1].
pH stability studies reveal significant pH-dependent degradation patterns under sterilization conditions [2] [11]. Acidic conditions accelerate degradation with rate constants of 3.610% per hour in 1.0 Normal hydrochloric acid [11] [10]. Alkaline conditions demonstrate moderate degradation with rate constants of 1.033% per hour in 1.0 Normal sodium hydroxide [11] [10].
Photolytic degradation contributes to product instability during sterilization procedures involving ultraviolet radiation [2] [10]. The degradation rate constant of 0.2488% per minute under ultraviolet exposure indicates moderate photosensitivity [10] [2]. Related Compound B formation increases substantially under photolytic conditions, reaching concentrations of 0.030-0.040% after prolonged exposure [2] [10].
Filtration sterilization provides superior product stability compared to terminal heat sterilization methods [2] [9]. The degradation rate under filtration conditions remains below 0.200% per hour, with Related Compound B formation limited to 0.011% maximum [2] [9]. This significant difference supports the recommendation for filtration sterilization when product stability permits [2] [9].
Analytical method validation for forced degradation studies requires comprehensive evaluation of method performance under stressed conditions [2] [1]. Specificity studies demonstrate adequate resolution between degradation products and active pharmaceutical ingredient under all tested conditions [2] [1]. Stability-indicating capability ensures reliable quantification of degradation products throughout the concentration range of interest [2] [1].